Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate
Overview
Description
Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is an organophosphorus compound with the chemical formula C11H23O4P. It is a colorless to pale yellow liquid that is soluble in many organic solvents. This compound is used in various chemical reactions and has applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate can be synthesized through the reaction of 3,3-dimethyl-2-oxoheptanoic acid with dimethyl phosphite. The reaction typically involves the use of a catalyst such as triethylamine and is carried out under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to produce phosphine oxides.
Substitution: The phosphonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate involves its ability to form strong bonds with various molecular targets. The phosphonate group can interact with metal ions and enzymes, inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor and in the stabilization of metal complexes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
- Dimethyl (2-oxoheptyl)phosphonate
- Dimethyl (hexanoylmethyl)phosphonate
Uniqueness
Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is unique due to its specific structural features, such as the presence of two methyl groups at the 3-position, which influence its reactivity and stability. This structural uniqueness makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-dimethoxyphosphoryl-3,3-dimethylheptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O4P/c1-6-7-8-11(2,3)10(12)9-16(13,14-4)15-5/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYMDOCSCMPUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(=O)CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515309 | |
Record name | Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39746-15-1 | |
Record name | Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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